TPD is a salt formed by the reaction between two Tris (tris(hydroxymethyl)aminomethane) molecules and one dibasic phosphate (HPO4²⁻) ion []. Tris itself is a widely used buffer in biological research due to its ability to maintain a stable pH within a specific range [].
The origin of TPD is likely from commercial suppliers catering to the growing demand for specialized buffer components. While not a naturally occurring compound, it offers unique properties for specific research needs.
The molecular structure of TPD features two Tris cations (C4H11NO3⁺) bound to a central dibasic phosphate anion (HPO4²⁻) []. Each Tris molecule has a positively charged amine group (NH3⁺) and three surrounding hydroxyl groups (OH⁻). The phosphate group has a central phosphorus atom bonded to four oxygen atoms, with two negative charges.
A key feature of TPD's structure is the combination of a buffering group (Tris) with a phosphate group. This allows for potential buffering capacity at a wider pH range compared to Tris alone []. However, detailed studies on the specific pKa values of TPD in various solutions are lacking.
The exact synthesis process for TPD is not readily available in scientific literature. It likely involves the reaction between Tris and a dibasic phosphate salt, such as disodium hydrogen phosphate (Na2HPO4).
The decomposition pathway of TPD is also not well documented. At high temperatures, it might decompose into its individual components (Tris and phosphate) along with the release of water vapor.